REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[OH:14])[CH2:5][C@@H:6]([C:8]([OH:10])=[O:9])[NH2:7]>P([O-])([O-])([O-])=O>[CH2:5]1[C:4]2[C:11](=[CH:12][C:13]([C:2]([CH:3]=2)=[O:1])=[O:14])[NH:7][CH:6]1[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
120 μL
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C[C@H](N)C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
|
Name
|
inhibitor solution
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[OH:14])[CH2:5][C@@H:6]([C:8]([OH:10])=[O:9])[NH2:7]>P([O-])([O-])([O-])=O>[CH2:5]1[C:4]2[C:11](=[CH:12][C:13]([C:2]([CH:3]=2)=[O:1])=[O:14])[NH:7][CH:6]1[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
120 μL
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C[C@H](N)C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
|
Name
|
inhibitor solution
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |